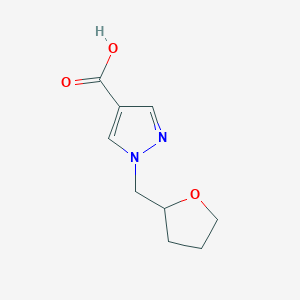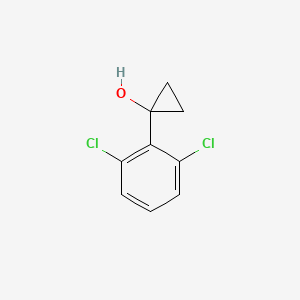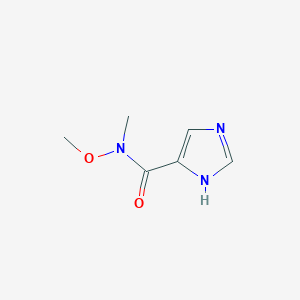![molecular formula C11H19N3 B1468020 2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1310234-86-6](/img/structure/B1468020.png)
2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CPMP) is an organic compound that is used in a variety of scientific research applications. CPMP is a pyrazole derivative, and it is a colorless, water-soluble, and relatively stable compound. CPMP has been studied and used in a wide range of research fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chemistry and Synthesis
The reactivity of pyrazoline derivatives, including compounds structurally related to "2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine", is valuable for synthesizing a range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and others, leveraging the compound's functionality as a versatile precursor in heterocyclic chemistry. This unique reactivity offers mild conditions for generating diverse heterocyclic compounds and dyes from various precursors, highlighting its significance in synthetic organic chemistry (Gomaa & Ali, 2020).
Biological Activities and Pharmaceutical Applications
Pyrazoline derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and others. This pharmacophore's importance in medicinal chemistry is underscored by its presence in many biologically active compounds and its use as synthons in organic synthesis. Their role in drug development is critical due to their structural versatility and bioactivity, making them attractive targets for pharmaceutical research (Dar & Shamsuzzaman, 2015).
Catalysis and Chemical Reactions
Compounds like "2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine" are also explored for their potential in catalysis, particularly in C-N bond-forming cross-coupling reactions. The development of recyclable copper catalyst systems utilizing aryl halides and arylboronic acids with amines showcases the utility of these compounds in enhancing reaction efficiency and selectivity in organic synthesis. This area of research holds promise for commercial exploitation, contributing to more sustainable and cost-effective chemical processes (Kantam et al., 2013).
Environmental and Analytical Chemistry
The analytical and environmental chemistry fields also benefit from the study of compounds related to "2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine". Their analysis in various matrices and the development of novel analytical methods to detect and quantify these and similar compounds are critical for understanding their environmental impact and for pharmaceutical development. This research contributes to safer and more effective use of these compounds in various applications, including their removal from wastewater and their role as environmental pollutants (Ateia et al., 2019).
properties
IUPAC Name |
2-[1-(cyclopentylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-6-5-11-7-13-14(9-11)8-10-3-1-2-4-10/h7,9-10H,1-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYXBAZOIAXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)





![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

amine](/img/structure/B1467955.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)

![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)